stilbostemin N

Overview

Description

Stilbostemin N (STN) is a natural product isolated from the root of the plant Stilbostemon chinensis. It has been used for centuries in traditional Chinese medicine for a variety of health benefits including the treatment of skin diseases, liver diseases, and gastrointestinal disorders. STN has recently gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Neuroprotective Properties : Bibenzyl glycosides, including compounds similar to stilbostemin N, have been shown to protect human neuroblastoma cells from neurotoxicity (Lee, Sung, & Kim, 2006).

Antifungal and Antibacterial Activities : Stilbenoids, a group including this compound, displayed significant antifungal and antibacterial activities. Specific compounds within this group showed strong activity against Bacillus pumilus and moderate activities against other bacteria (Pacher et al., 2002; Lin et al., 2008).

Inhibition of Leukotriene Biosynthesis : Stilbenoids from Stemona species, including this compound analogs, inhibited leukotriene formation in human neutrophilic granulocytes, suggesting potential anti-inflammatory applications (Adams et al., 2005).

Diabetes Management : In the context of diabetes, resveratrol derivatives, structurally related to this compound, were found to inhibit pancreatic α-amylase, indicating potential utility in diabetes management (Mattio et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Stilbostemin N, a naturally occurring compound, is known to exhibit moderate antibacterial activities

Mode of Action

It is known that this compound exhibits antibacterial activities , suggesting it interacts with bacterial cells in a way that inhibits their growth or survival. More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

This compound is a type of stilbenoid , a class of compounds known for their diverse biological activities. Stilbenoids are formed by a branch of the flavonoid biosynthetic pathway . .

Result of Action

As an antibacterial agent , it is likely that this compound interferes with bacterial cell functions, leading to inhibited growth or survival.

properties

IUPAC Name |

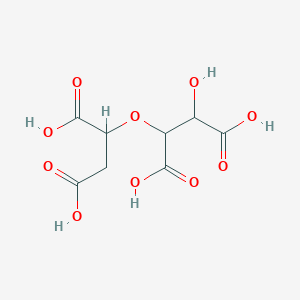

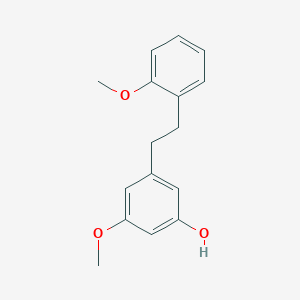

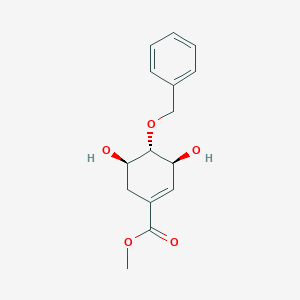

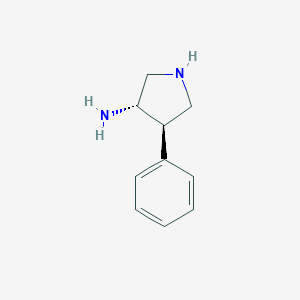

3-methoxy-5-[2-(2-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-10-12(9-14(17)11-15)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQWBUQUEQSOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)